molecular formula C10H10N4O2 B3167767 3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid CAS No. 924858-72-0

3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid

Cat. No.: B3167767
CAS No.: 924858-72-0
M. Wt: 218.21 g/mol
InChI Key: RGFWDJWWXFZERH-UHFFFAOYSA-N
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Description

3-[4-(1H-Tetrazol-1-yl)phenyl]propanoic acid (CAS 924858-72-0) is a high-value heterocyclic building block with significant potential in medicinal chemistry and drug discovery research. This compound features a phenylpropionic acid scaffold, a core structure found in numerous Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen, strategically fused with a 1H-tetrazole ring, a known bioisostere of carboxylic acids . The tetrazole group is an electron-rich nitrogen heterocycle that enhances the molecule's ability to engage in key interactions with biological targets, such as forming coordination bonds, hydrogen bonds, and cation-π interactions . This molecular architecture makes it a compelling candidate for developing novel therapeutic agents. Researchers can leverage this compound in the design and synthesis of dual-activity molecules. Its propionic acid moiety is critical for interactions with the cyclooxygenase (COX) enzyme active site, suggesting application in anti-inflammatory research . Simultaneously, the azole component is associated with antimicrobial properties, positioning this chemical as a key precursor for creating single molecules with combined COX inhibitory and antibacterial effects, which can simplify therapy and improve patient compliance . Furthermore, tetrazole derivatives are actively investigated for other bioactivities, including antileishmanial and antihypertensive actions, highlighting the broad utility of this scaffold . Supplied with a typical purity of 98% and characterized by NMR, HPLC, and LC-MS, this reagent is an essential tool for lead optimization and exploratory research in pharmacology. This compound is For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(tetrazol-1-yl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-10(16)6-3-8-1-4-9(5-2-8)14-7-11-12-13-14/h1-2,4-5,7H,3,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFWDJWWXFZERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101272663
Record name 4-(1H-Tetrazol-1-yl)benzenepropanoic acid
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Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924858-72-0
Record name 4-(1H-Tetrazol-1-yl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924858-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Tetrazol-1-yl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 1h Tetrazol 1 Yl Phenyl Propanoic Acid and Analogues

General Strategies for Tetrazole Ring Formation

The construction of the tetrazole ring is a cornerstone of synthesizing 3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid and its analogues. Two predominant strategies, [3+2] cycloaddition reactions and multicomponent reactions, have proven to be highly effective.

[3+2] Cycloaddition Reactions in Tetrazole Synthesis

The [3+2] cycloaddition reaction is a powerful and widely employed method for the synthesis of tetrazoles. nih.gov This reaction typically involves the combination of a nitrile and an azide (B81097) to form the five-membered tetrazole ring. nih.gov The versatility of this method allows for the introduction of a wide variety of substituents on the tetrazole ring, making it a valuable tool in the synthesis of diverse tetrazole derivatives.

Various catalysts have been developed to enhance the efficiency and selectivity of [3+2] cycloaddition reactions. These include both metal-based and metal-free catalysts. For instance, copper(II) complexes have been shown to efficiently catalyze the cycloaddition of sodium azide to nitriles, providing a route to 5-substituted 1H-tetrazoles. jchr.org This catalytic approach not only improves reaction rates but also enhances safety by mitigating risks associated with the generation of nitrogen gas. jchr.org

The reaction conditions for [3+2] cycloadditions can be tailored to suit specific substrates and desired outcomes. The choice of solvent, temperature, and catalyst all play a crucial role in the success of the reaction.

Multicomponent Reaction Approaches for Tetrazole Incorporation

Multicomponent reactions (MCRs) offer a convergent and atom-economical approach to the synthesis of complex molecules, including tetrazole derivatives. nih.govacs.org MCRs involve the combination of three or more starting materials in a single synthetic operation to form a product that contains substantial portions of all the reactants. nih.gov This approach is highly valued for its efficiency, as it reduces the number of synthetic steps, purification procedures, and waste generation. bohrium.com

The Ugi-azide reaction is a prominent example of an MCR used for tetrazole synthesis. nih.govacs.org This four-component reaction typically involves an isocyanide, an aldehyde or ketone, a primary or secondary amine, and an azide source. The Ugi-azide reaction allows for the rapid assembly of diverse 1,5-disubstituted tetrazoles. beilstein-journals.org The versatility of the starting materials makes it possible to generate large libraries of tetrazole-containing compounds for screening in drug discovery and materials science. acs.org One-pot five-component reactions have also been developed to synthesize complex tetrazole-benzofuran hybrids, demonstrating the power of MCRs in creating molecular diversity. rsc.org

Synthesis of Propanoic Acid Scaffolds Bearing Tetrazole Functionality

The synthesis of the this compound core and its subsequent derivatization are key to accessing a wide range of analogues with tailored properties.

Established Synthetic Pathways to the this compound Core

While a direct, one-step synthesis of this compound is not extensively documented, its synthesis can be envisioned through a multi-step approach starting from readily available materials. A plausible synthetic route would involve the formation of the tetrazole ring on a phenylpropanoic acid precursor.

One potential pathway begins with 3-(4-aminophenyl)propanoic acid. The amino group can be converted to a nitrile via a Sandmeyer reaction. Subsequent [3+2] cycloaddition of the resulting 3-(4-cyanophenyl)propanoic acid with an azide, such as sodium azide, would yield the desired 3-[4-(1H-tetrazol-5-yl)phenyl]propanoic acid. Isomerization to the 1-substituted tetrazole could be achieved under specific reaction conditions or through subsequent alkylation and dealkylation steps.

Alternatively, a convergent synthesis could involve the coupling of a pre-formed tetrazole-containing building block with a propanoic acid synthon. For example, 4-(1H-tetrazol-1-yl)aniline could be subjected to a Heck or Suzuki coupling with a suitable three-carbon synthon containing a carboxylic acid or a precursor group.

Derivatization and Functionalization Strategies of the Phenyl and Propanoic Acid Moieties

The phenyl ring and the propanoic acid moiety of this compound offer multiple sites for derivatization, allowing for the fine-tuning of the molecule's properties.

Phenyl Ring Functionalization: The phenyl ring can be functionalized using various electrophilic aromatic substitution reactions. Halogenation, nitration, and acylation can introduce substituents at different positions on the ring, depending on the directing effects of the existing tetrazole and propanoic acid groups. These functionalized derivatives can then serve as handles for further modifications, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. For instance, a bromo-substituted derivative could undergo Suzuki or Sonogashira coupling to introduce aryl or alkynyl groups.

Propanoic Acid Moiety Derivatization: The carboxylic acid group of the propanoic acid moiety is a versatile functional handle for a wide range of transformations. It can be readily converted to esters, amides, and acid chlorides. These derivatives can be used to couple the core scaffold to other molecules of interest, such as amino acids, peptides, or other pharmacophores. For example, the synthesis of amide derivatives of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted compounds has been reported, showcasing a common derivatization strategy. The propanoic acid chain itself can also be modified, for instance, by introducing substituents at the alpha or beta positions to alter the molecule's conformation and biological activity.

Green Chemistry Principles in Tetrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of tetrazoles to develop more environmentally benign and sustainable processes. researchgate.neteurekaselect.com This includes the use of greener solvents, catalysts, and energy sources.

The use of water or polyethylene (B3416737) glycol (PEG) as reaction media, in place of hazardous organic solvents, is a key aspect of green tetrazole synthesis. researchgate.net Water-mediated and solvent-free methodologies have been successfully employed for the synthesis of tetrazole derivatives. eurekaselect.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating tetrazole formation. Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. This technique aligns with the green chemistry principle of using energy more efficiently.

The development of one-pot and multicomponent reactions also contributes to the greenness of tetrazole synthesis by reducing the number of reaction and purification steps, thereby minimizing solvent consumption and waste generation. bohrium.com

Medicinal Chemistry and Drug Design Principles of Tetrazole Propanoic Acid Scaffolds

Tetrazole as a Bioisostere for Carboxylic Acid in Drug Design

In drug design, bioisosterism refers to the substitution of a chemical group with another that retains similar physical and chemical properties, leading to comparable biological activity. The 5-substituted 1H-tetrazole ring is one of the most widely recognized non-classical bioisosteres of the carboxylic acid moiety and is found in over 20 FDA-approved drugs. drughunter.comvu.edu.au This substitution is a key strategy employed by medicinal chemists to enhance the drug-like characteristics of molecules. nih.gov The tetrazole moiety is considered a "privileged scaffold" because it can improve properties such as metabolic stability, lipophilicity, and potency. nih.govbeilstein-journals.org Numerous tetrazole-containing compounds, including losartan, valsartan, and candesartan, are used clinically for conditions like hypertension, demonstrating the therapeutic success of this bioisosteric replacement. tandfonline.combohrium.com

The ability of a tetrazole ring to effectively mimic a carboxylic acid is rooted in their comparable physicochemical properties, particularly their acidity (pKa) and spatial arrangement.

pKa Equivalence : The acidity of a functional group is a critical determinant of its ionization state at physiological pH, which influences its interaction with biological targets and its pharmacokinetic properties. The pKa of the N-H proton in a 5-substituted tetrazole is approximately 4.5-4.9, which is very similar to the pKa of a typical carboxylic acid (around 4.2-4.5). drughunter.com This comparable acidity means that, like carboxylic acids, tetrazoles are largely deprotonated to their anionic form at physiological pH. uvic.ca This anionic charge is crucial for forming key ionic interactions with biological receptors. The negative charge in the tetrazolate anion is delocalized over the five-membered ring system, which contributes to its ability to mimic the carboxylate anion. nih.gov

Conformational and Electronic Aspects : While both groups are acidic, their conformations differ. Carboxylic acids are planar, whereas tetrazoles are also planar aromatic rings. The tetrazolate anion has a slightly different electrostatic potential and charge distribution compared to a carboxylate. nih.gov Despite these differences, experimental evidence shows that tetrazoles can establish two-point interactions with amidine groups, similar to carboxylic acids, although the stability of the tetrazolate–amidine complex may be lower than the corresponding carboxylate–amidine salt. nih.gov When protonated, the acidic N-H groups of tetrazoles act as excellent hydrogen bond donors, enabling them to form well-ordered complexes with anions and other hydrogen bond acceptors. uvic.ca

Functional GroupTypical pKa RangeKey Features
Carboxylic Acid~4.2 - 4.5Planar geometry, localized negative charge on carboxylate.
Tetrazole~4.5 - 4.9Planar aromatic ring, delocalized negative charge over the ring. drughunter.comnih.gov

Replacing a carboxylic acid with a tetrazole ring can confer significant advantages to a drug candidate, primarily by improving its metabolic stability and modifying its lipophilicity. vu.edu.au

Metabolic Stability : Carboxylic acids are susceptible to phase II metabolic transformations in the liver, particularly glucuronidation, which can lead to rapid clearance and potential formation of reactive metabolites. drughunter.com The tetrazole ring, in contrast, is generally resistant to these metabolic pathways. tandfonline.comresearchgate.net This enhanced metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and increased systemic exposure of the drug. nih.govbeilstein-journals.orgresearchgate.net

Lipophilicity : The lipophilicity of a drug, often measured as its partition coefficient (logP), is crucial for its absorption, distribution, and ability to cross cell membranes. Tetrazolate anions are typically more lipophilic than the corresponding carboxylate anions. nih.gov This increased lipophilicity can improve membrane permeability and absorption. researchgate.netresearchgate.net However, it is important to note that the relationship is not always straightforward; while more lipophilic, tetrazoles can also form strong hydrogen bonds with water, which may counteract gains in permeability due to high desolvation energies. drughunter.com Nonetheless, this strategic modification has the potential to enhance oral bioavailability. tandfonline.com

PropertyCarboxylic Acid MoietyTetrazole BioisostereAdvantage of Tetrazole
Metabolic StabilitySusceptible to glucuronidation. drughunter.comResistant to many metabolic transformations. tandfonline.comresearchgate.netImproved pharmacokinetic profile, longer half-life. nih.govbeilstein-journals.orgresearchgate.net
Lipophilicity (Anion)Less lipophilic.More lipophilic. nih.govPotential for improved membrane permeability and oral bioavailability. tandfonline.comresearchgate.netresearchgate.net

Role of the Tetrazole-Propanoic Acid Motif as a Privileged Scaffold

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The tetrazole ring system is recognized as such a scaffold in medicinal chemistry. nih.govbeilstein-journals.orgnih.gov When combined with a propanoic acid linker attached to a phenyl ring, as in "3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid," it creates a versatile motif for drug discovery. This specific arrangement provides a defined spatial orientation of the acidic group and the aromatic core, which can be tailored to interact with a wide variety of receptor pockets.

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound with promising biological activity is systematically modified to improve its potency, selectivity, and pharmacokinetic (ADMET) properties. researchgate.netnih.govchemrxiv.org The tetrazole-propanoic acid scaffold is a valuable tool in this process. uq.edu.au

By introducing this motif, medicinal chemists can address common liabilities associated with lead compounds containing carboxylic acids, such as poor metabolic stability. nih.gov For instance, in the development of angiotensin II receptor antagonists, the replacement of a carboxylic acid with a tetrazole in the lead structure was a pivotal optimization step that ultimately led to the discovery of losartan, a highly successful oral medication. nih.gov This strategic swap preserved the necessary acidic interaction with the receptor while significantly improving the compound's in vivo efficacy. nih.gov The phenylpropanoic acid portion of the scaffold allows for further structural modifications to explore the structure-activity relationship (SAR) and fine-tune binding affinity to the target. nih.gov

The design of novel derivatives based on the tetrazole-propanoic acid scaffold involves several strategies aimed at exploring new chemical space and identifying compounds with improved therapeutic potential. researchgate.net

Scaffold Decoration : One common approach is to decorate the core scaffold by adding various substituents to the phenyl ring or modifying the propanoic acid linker. researchgate.net This allows for a systematic investigation of how different chemical groups in specific positions influence biological activity.

Hybridization : Another concept involves hybridizing the tetrazole-propanoic acid motif with other known pharmacophores or heterocyclic systems. isfcppharmaspire.com This can lead to the development of multi-target agents or compounds with novel mechanisms of action. For example, novel tetrazole derivatives have been designed and synthesized by incorporating chalcone, isoxazole, or pyrazole (B372694) moieties to create selective COX-2 inhibitors. nih.gov

Building Block Approach : Recent synthetic strategies focus on creating versatile tetrazole-containing building blocks, such as tetrazole aldehydes, that can be readily incorporated into complex molecules using multicomponent reactions. nih.govbeilstein-journals.orgresearchgate.net This innovative approach facilitates the rapid generation of diverse compound libraries, accelerating the discovery of new drug candidates based on the tetrazole scaffold. nih.govbeilstein-journals.org These methods aim to meet the growing demand for novel tetrazole-based compounds that are challenging to synthesize through traditional methods. researchgate.net

Preclinical Pharmacological and Biological Activities of 3 4 1h Tetrazol 1 Yl Phenyl Propanoic Acid Derivatives

Antimicrobial Spectrum of Activity

Derivatives of propanoic acid incorporating various heterocyclic moieties have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antitubercular effects.

The antibacterial potential of propanoic acid derivatives has been explored against a range of pathogens, including multidrug-resistant strains. A series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against ESKAPE group bacteria. Notably, hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum activity. This included efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values from 1 to 8 µg/mL, and vancomycin-resistant Enterococcus faecalis with MIC values of 0.5–2 µg/mL.

Similarly, pyrazole (B372694) derivatives have been synthesized and tested for antibacterial activity. Certain 1,3-diphenyl pyrazole derivatives showed significant growth inhibition against Acinetobacter baumannii, with MIC values as low as 4 μg/mL. Hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl] benzoic acid also demonstrated activity against S. aureus, MRSA, and A. baumannii, with fluoro-substituted compounds showing increased activity (MIC as low as 6.25 μg/mL).

Compound ClassBacterial StrainMIC (µg/mL)Reference
3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivativesMethicillin-resistant Staphylococcus aureus (MRSA)1 - 8,
3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivativesVancomycin-resistant Enterococcus faecalis (VRE)0.5 - 2,
3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivativesGram-negative pathogens8 - 64,
1,3-Diphenyl pyrazole derivativesAcinetobacter baumanniiAs low as 4
Fluoro-substituted pyrazole hydrazone derivativesBacillus subtilis6.25
Fluoro-substituted pyrazole hydrazone derivativesAcinetobacter baumannii6.25

The antifungal activity of these compounds has been particularly noted against drug-resistant fungal pathogens. The same 3-((4-hydroxyphenyl)amino)propanoic acid derivatives that showed antibacterial effects also demonstrated substantial activity against drug-resistant Candida species, including Candida auris, with MIC values ranging from 0.5 to 64 µg/mL.

Other heterocyclic structures linked to a phenylpropanoic acid framework or similar scaffolds have also been evaluated. A series of 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones were synthesized and showed significant antifungal activities in preliminary evaluations. Additionally, newly synthesized 1,3,4-thiadiazole (B1197879) derivatives displayed notable antifungal effects against eight different Candida species, with the most active compounds showing MIC values of 10 µg/mL against strains like C. albicans and C. crusei. Synthetic thiazole (B1198619) derivatives are also known to possess a variety of biological activities, including antifungal properties. Information regarding the specific antiviral potential of 3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid derivatives is limited in the available literature.

Compound ClassFungal StrainMIC (µg/mL)Reference
3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivativesDrug-resistant Candida species8 - 64,
3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivativesCandida auris0.5 - 64,
1,3,4-Thiadiazole derivativesCandida albicans ATCC 1023110
1,3,4-Thiadiazole derivativesCandida crusei ATCC 652810

Research into the utility of heterocyclic compounds has extended to parasitic and mycobacterial diseases. Some of the synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones were found to have anti-leishmanial activity.

Several studies have focused on the development of novel agents against Mycobacterium tuberculosis. A series of pyrazolylpyrazoline derivatives featuring a tetrazole moiety were synthesized and tested against M. tuberculosis H37Rv. Several of these hybrid compounds were found to be effective, with one of the most active compounds exhibiting an MIC of 12.5 μg/mL and 99% inhibition. Other pyrazole-4-carboxamide derivatives have also been tested, with some compounds showing significant antitubercular activity with MIC values as low as 3.12 μg/ml against the MTB H37Rv strain. Furthermore, a collection of 1,2,3-triazolyl fatty acid derivatives were tested against M. tuberculosis, with many showing activity at micromolar concentrations.

Compound ClassOrganismActivity (MIC)Reference
Pyrazolylpyrazoline-tetrazole hybridsMycobacterium tuberculosis H37Rv12.5 µg/mL
Pyrazole-4-carboxamide derivativesMycobacterium tuberculosis H37Rv3.12 µg/mL
1,2,3-Triazolyl fatty acid derivativesMycobacterium tuberculosis H37rvActive at µM concentrations
3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-onesLeishmania speciesSignificant anti-leishmanial activity

Anti-inflammatory and Immunomodulatory Effects

Derivatives of this compound have demonstrated notable anti-inflammatory and immunomodulatory properties in various preclinical models. These effects are attributed to their ability to modulate key inflammatory pathways and mediators.

Research has shown that certain propanoic acid derivatives can influence the production and activity of inflammatory mediators. For instance, studies on new 1,2,4-triazole (B32235) derivatives containing a propanoic acid moiety have demonstrated significant anti-inflammatory and immunomodulatory activity. Specifically, some derivatives were found to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) in mitogen-stimulated peripheral blood mononuclear cell (PBMC) cultures. mdpi.com The presence of certain substituents, such as a 4-pyridyl group and a phenyl ring, appeared to beneficially influence the level of the anti-inflammatory cytokine Interleukin-10 (IL-10). mdpi.com

In a study involving a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, significant anti-inflammatory activity was observed in a carrageenan-induced paw edema model in rats. mdpi.com Repeated administration of this compound led to a significant decrease in serum TNF-α levels in a lipopolysaccharide (LPS)-induced systemic inflammation model. mdpi.com Furthermore, a marked elevation of the anti-inflammatory cytokine Transforming Growth Factor-beta 1 (TGF-β1) was noted, suggesting a potential immunomodulatory mechanism that selectively modulates cytokine profiles. mdpi.com

Another study on novel 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone demonstrated their ability to reduce paw edema and counteract increased levels of Prostaglandin E2 (PGE2) and TNF-α in a carrageenan-induced paw inflammation model in rats. semanticscholar.org These findings suggest that the anti-inflammatory effect of these derivatives may be mediated through the inhibition of inflammatory mediator release and inflammatory cell infiltration. semanticscholar.org

The anti-inflammatory activity of various heterocyclic compounds containing propanoic acid or similar moieties has been widely reported, supporting the potential of this chemical class. For example, synthetic thiazole derivatives are known to possess anti-inflammatory properties. nih.govresearchgate.net Similarly, 4(3H)-quinazolinone and pyrazole derivatives have been shown to have anti-inflammatory effects. nih.gov The anti-inflammatory actions of these diverse structures often involve the modulation of complex signaling pathways, including the MAPK/NF-κB pathway, as demonstrated in studies with a 1,2,4-triazol-3-one derivative in models of Alzheimer's disease. mdpi.com

Table 1: Effects of Propanoic Acid Derivatives on Inflammatory Mediators

Derivative Class Model Key Findings
1,2,4-Triazole-propanoic acid Mitogen-stimulated PBMCs Decreased TNF-α and IFN-γ levels; influenced IL-10 levels. mdpi.com
Pyrrole-propanoic acid Carrageenan-induced paw edema (rats) Reduced paw edema; decreased serum TNF-α; increased TGF-β1. mdpi.com

The cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key targets for anti-inflammatory drugs. Several studies have investigated the COX inhibitory potential of propanoic acid derivatives and related heterocyclic compounds.

A study on new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives found that all synthesized compounds were more potent inhibitors of COX-2 than COX-1. nih.gov Molecular docking studies supported these findings, indicating a structural basis for their COX-2 selectivity. nih.gov Similarly, another series of 1,3,5-triarylpyrazoline derivatives possessing a methanesulfonyl pharmacophore also exhibited greater selectivity for the COX-2 isozyme. researchgate.net

In contrast, an evaluation of new 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone revealed that the compounds showed similar activity and affinity for both COX-1 and COX-2 isoenzymes. mdpi.com Interestingly, all compounds in this series were found to inhibit the COX-2 isoform more effectively than the reference drug, meloxicam. mdpi.com

The propionic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, which are known COX inhibitors. mdpi.commdpi.com This structural similarity suggests a potential mechanism of action for some of the investigated propanoic acid derivatives. The design of novel compounds often involves incorporating this moiety with the aim of achieving potent and selective COX inhibition.

Table 2: Cyclooxygenase (COX) Inhibition by Related Derivatives

Derivative Class COX-1 Inhibition COX-2 Inhibition Selectivity
1,3,5-Triaryl-4,5-dihydro-1H-pyrazoles Moderate Potent COX-2 selective nih.gov
1,3,5-Triarylpyrazolines Moderate Potent COX-2 selective researchgate.net

Antiproliferative and Anticancer Research

Derivatives of this compound and related structures have been the subject of extensive preclinical research to evaluate their potential as antiproliferative and anticancer agents.

A significant body of research has focused on the in vitro cytotoxic effects of these compounds against a variety of human cancer cell lines.

One study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives demonstrated structure-dependent antiproliferative activity against the A549 human lung adenocarcinoma cell line. nih.govmdpi.com Notably, derivatives containing an oxime moiety exhibited the most potent cytotoxicity, with IC50 values surpassing that of the standard chemotherapeutic agent cisplatin. nih.govmdpi.com These promising compounds also showed antiproliferative activity against both drug-sensitive (H69) and drug-resistant (H69AR) human lung carcinoma cells, while exhibiting favorable cytotoxicity profiles in non-cancerous HEK293 cells. nih.gov

Similarly, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer activities. nih.gov Several compounds were found to reduce the viability of A549 cells by 50% and suppress their migration in vitro, while also showing favorable cytotoxicity towards noncancerous Vero cells. nih.gov

The antiproliferative activity of 1,2,4-triazole derivatives containing a propanoic acid moiety was also investigated. mdpi.com The presence of two phenyl or two 2-pyridyl substituents appeared to increase the antiproliferative activity of these derivatives. mdpi.com

Furthermore, research on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed potent antiproliferative activity against a panel of four human cancer cell lines: Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (lung). mdpi.com Several of these derivatives exhibited GI50 values in the nanomolar range, indicating high potency. mdpi.com

Table 3: In Vitro Cytotoxicity of Propanoic Acid Derivatives and Related Compounds

Compound Series Cancer Cell Line(s) Key Findings
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acids A549, H69, H69AR Oxime-containing derivatives showed potent cytotoxicity, surpassing cisplatin. Favorable profile in non-cancerous cells. nih.govmdpi.com
3-((4-hydroxyphenyl)amino)propanoic acids A549 Reduced cell viability and suppressed migration. Favorable profile in non-cancerous cells. nih.gov
1,2,4-Triazole-propanoic acids Not specified Phenyl and 2-pyridyl substituents increased antiproliferative activity. mdpi.com

Preliminary investigations into the anticancer mechanisms of these derivatives have provided some initial insights. The structure-activity relationship (SAR) analysis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that the presence of an oxime moiety significantly enhances antiproliferative activity. nih.govmdpi.com This suggests that this functional group plays a critical role in the compound's bioactivity, possibly through interactions with cellular targets. nih.gov Further studies are needed to elucidate the specific molecular targets and pathways involved. nih.govmdpi.com

For some related heterocyclic compounds, more defined mechanisms have been proposed. For instance, certain 1,3,4-oxadiazole derivatives are thought to exert their anticancer effects by inhibiting growth factors, enzymes like histone deacetylases (HDAC) and topoisomerase II, or by interacting with DNA. nih.govmdpi.com Predictive studies on some new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles have suggested STAT3 and miR-21 as probable pharmacological targets. mdpi.com

The induction of apoptosis is another common mechanism of action for anticancer agents. Studies on 1,3,4-thiadiazoles derived from phenolic acids showed that some of the most active compounds induced a significant increase in the percentage of HL-60 cells in the subG1 phase of the cell cycle, which is indicative of apoptosis. nih.gov This cell death was found to be at least partially dependent on the activation of caspase-3 and caspase-8. nih.gov

Other Noteworthy Biological Activities (Preclinical)

Beyond their anti-inflammatory and anticancer properties, derivatives of this compound and related structures have been explored for other biological activities in preclinical settings.

Synthetic thiazole derivatives, which share a core heterocyclic structure with some of the investigated compounds, are known to possess a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antioxidant properties. nih.govresearchgate.net In one study, certain N,N-disubstituted β-amino acids with thiazole substituents exhibited discrete antimicrobial activity. nih.govresearchgate.net

Antioxidant activity is another area of interest. A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated that some of these compounds possess potent antioxidant properties in the DPPH radical scavenging assay. nih.gov This dual anticancer and antioxidant activity suggests that such compounds could be valuable scaffolds for further development. nih.gov Similarly, 1,3,4-thiadiazoles derived from phenolic acids also displayed good antioxidant potential. nih.gov

In a unique application, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote the growth of rapeseed, increasing both the seed yield and oil content. nih.govresearchgate.net This highlights the diverse potential applications of this class of compounds, extending even to agriculture.

Antidiabetic/Antihyperglycemic Properties

The tetrazole moiety is a key component in the design of numerous antidiabetic agents that act on different biological targets. nih.gov Preclinical studies have identified several tetrazole derivatives with significant glucose-lowering and lipid-lowering activities. These compounds often function as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is a key regulator of glucose metabolism and insulin (B600854) sensitivity. nih.gov

One area of investigation involves 5-substituted-1H-tetrazole derivatives. A series of 5-(4-alkoxyphenylalkyl)-1H-tetrazoles demonstrated potent glucose and lipid-lowering effects in diabetic animal models like KKAy mice and Wistar fatty rats. nih.gov Notably, the compound 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole was found to be a highly potent PPARγ agonist with an EC50 of 6.75 nM. In KKAy mice, it exhibited a glucose-lowering activity (ED25 = 0.0839 mg/kg/day) that was 72 times more potent than the established antidiabetic drug, pioglitazone (B448) hydrochloride. nih.gov

Another derivative, 2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl) propanamide, an analog of clofibric acid, also showed significant antidiabetic activity in a rat model, causing a notable decrease in plasma glucose levels. nih.gov Furthermore, research into phenylpropanoic acid derivatives has led to the discovery of potent agonists for G protein-coupled receptor 40 (GPR40), which plays a role in stimulating insulin secretion. Optimization of these structures resulted in compounds like 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid, which showed a robust glucose-lowering effect in preclinical models of impaired glucose tolerance.

CompoundMechanism/TargetPreclinical ModelObserved ActivityReference
5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazolePPARγ Agonist (EC50 = 6.75 nM)KKAy mice, Wistar fatty ratsPotent glucose-lowering (ED25 = 0.0839 mg/kg/day) and lipid-lowering effects. nih.gov nih.gov
2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl) propanamidePresumed PPARα agonistDiabetes mellitus rat modelSignificant decrease in plasma glucose levels. nih.gov nih.gov
3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acidGPR40 AgonistRats with impaired glucose toleranceRobust plasma glucose-lowering effect and insulinotropic action.

Analgesic Activity

The tetrazole scaffold is present in various compounds investigated for their analgesic (pain-relieving) properties. nih.gov Preclinical studies utilize different models to assess antinociceptive effects, such as the acetic acid-induced writhing test and the tail-flick test, which measure responses to chemical and thermal pain stimuli, respectively. ymerdigital.comnih.govzsmu.edu.ua

Research into novel synthesized tetrazole derivatives has shown promising results. In one study, four different tetrazole derivatives were evaluated using the tail-flick method. All tested compounds demonstrated analgesic potential, with one compound, designated AC2-T4, showing a 359% increase in analgesic activity, comparable to the standard drug diclofenac (B195802) sodium. ymerdigital.com

Another study focused on pyrazole-containing derivatives of 1,2,4-triazole-3-thiol, which were tested in both the acetic acid-induced writhing test and a formalin-induced inflammation model. The results confirmed that these compounds possess antinociceptive activity. zsmu.edu.ua The combination of different heterocyclic fragments, such as pyrazole and triazole, within a single molecule is a strategy aimed at targeting multiple mechanisms involved in pain pathways. zsmu.edu.ua The broad utility of the tetrazole ring in this field highlights its importance as a pharmacophore in the development of new analgesic agents. ymerdigital.com

Compound/Derivative ClassPreclinical ModelObserved ActivityReference
Novel tetrazole derivative (AC2-T4)Tail-flick testShowed 359% analgesic activity, comparable to diclofenac sodium. ymerdigital.com ymerdigital.com
Novel tetrazole derivative (AC2-T3)Tail-flick testShowed 268% analgesic activity. ymerdigital.com ymerdigital.com
Novel tetrazole derivative (AC2-T2)Tail-flick testShowed 204% analgesic activity. ymerdigital.com ymerdigital.com
Pyrazole derivatives of 1,2,4-triazol-3-thiolAcetic acid-induced writhing test, Formalin inflammation modelConfirmed antinociceptive activity. zsmu.edu.ua zsmu.edu.ua

Antihypertensive Research (general tetrazole class)

The tetrazole ring is a cornerstone in the development of modern antihypertensive drugs, particularly a class known as angiotensin II receptor blockers (ARBs) or "sartans". The tetrazole group serves as a bioisostere for the carboxylic acid group, a substitution that enhances the drug's metabolic stability and bioavailability.

ARBs function by blocking the AT1 receptor, which is found in tissues such as the heart, kidneys, and vascular smooth muscle cells. This blockade prevents angiotensin II—a potent vasoconstrictor—from binding to its receptor, leading to vasodilation (widening of blood vessels) and a subsequent reduction in blood pressure. This mechanism is a key intervention point in the renin-angiotensin system (RAS), a critical regulator of blood pressure.

Many widely prescribed antihypertensive medications incorporate a tetrazole ring in their structure, including:

Losartan

Valsartan

Irbesartan

Candesartan

Olmesartan

Preclinical research continues to explore new tetrazole-containing compounds for their potential antihypertensive effects. For instance, the pyrazole derivative 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21) was investigated in spontaneously hypertensive rats. nih.gov The study found that both intravenous and chronic oral administration of the compound significantly decreased systolic blood pressure, suggesting the involvement of the nitric oxide synthase and muscarinic receptors in its mechanism of action. nih.gov This ongoing research underscores the continued importance of the tetrazole scaffold in the discovery of novel cardiovascular agents. nih.gov

Structure Activity Relationship Sar Studies of 3 4 1h Tetrazol 1 Yl Phenyl Propanoic Acid Analogues

Influence of Substituents on the Phenyl Ring

Electronic and Steric Effects of Aromatic Substitutions

In a study of related thiazole-containing propanoic acid derivatives, it was observed that aromatic substituents such as nitro (NO2), fluoro (F), and chloro (Cl) groups did not produce an inhibitory effect, suggesting that for that specific scaffold and biological target, simple electronic modification did not enhance activity. researchgate.net However, in other molecular contexts, such as 1,3-diarylpropenones, a clear correlation between electronic, steric, and lipophilic parameters and anti-inflammatory activity has been established, indicating the importance of these factors in different drug classes. nih.gov The interplay between steric hindrance and electronic properties is complex; for instance, bulky groups can force conformational changes that alter π-conjugation and, consequently, the molecule's properties. researchgate.net

Table 1: Influence of Phenyl Ring Substituents on Biological Activity (Conceptual)
Substituent (R)Electronic EffectSteric EffectAnticipated Impact on Activity
-HNeutralMinimalBaseline activity
-ClElectron-withdrawingSmallMay alter binding affinity; effect is target-dependent
-CH3Electron-donatingSmallMay enhance hydrophobic interactions
-OCH3Electron-donatingMediumCan act as H-bond acceptor; may increase potency
-NO2Strong electron-withdrawingMediumCan act as H-bond acceptor; often impacts electronic profile significantly
-C(CH3)3Electron-donatingLargeMay cause steric hindrance, preventing optimal binding

Positional Impact on Biological Activity

The position of a substituent on the phenyl ring (ortho, meta, or para) is crucial as it determines the spatial orientation of the functional group relative to the rest of the molecule. This positioning can affect intramolecular interactions and, more importantly, the specific interactions with amino acid residues within a biological target.

For example, in the design of novel xanthine (B1682287) oxidase inhibitors based on a scaffold containing a (tetrazol-1-yl)phenyl group, substitution at the 4'-position (para) of the phenyl ring was found to be critical for potency. The introduction of a substituted benzyloxy group at this position led to a significant increase in inhibitory activity. This highlights that specific positional modifications are key to optimizing interactions within a target's binding pocket.

Modifications to the Propanoic Acid Side Chain

The propanoic acid side chain is a key functional group, often involved in critical binding interactions such as salt bridges or hydrogen bonds. Altering its length, branching, or stereochemistry can have a dramatic effect on biological activity.

Impact of Alkyl Chain Length and Branching

The length of the alkyl acid side chain is often a critical determinant of biological activity. An optimal chain length allows the acidic head group to reach and interact with a specific binding site within a receptor or enzyme. Research on other classes of molecules has shown that potency can be highly dependent on the number of atoms in the acid side chain.

The introduction of branching to the alkyl chain can also significantly affect activity. Studies on branched-chain fatty acids (BCFAs) as anticancer agents revealed that larger branching groups (e.g., ethyl, propyl, butyl) adversely affected their activity compared to a simple methyl branch. nih.gov This suggests that increased steric bulk on the side chain can create unfavorable interactions or prevent the molecule from adopting the optimal conformation for binding. Conversely, in other systems, branching can increase metabolic stability or introduce chirality. The viscosity and other physicochemical properties of molecules can also be influenced by alkyl chain branching. researchgate.net

Table 2: Effect of Side Chain Modifications on Activity (Conceptual)
Side Chain ModificationRationalePotential Outcome
Shorten to Acetic AcidTest for necessity of chain lengthLoss of activity if specific reach is required
Lengthen to Butanoic AcidProbe for larger binding pocketsPotential increase or decrease in activity
Add Methyl Branch at α-carbonIntroduce chirality, alter conformationMay increase potency and/or selectivity
Add Methyl Branch at β-carbonIncrease lipophilicity, alter shapeMay enhance or disrupt binding

Stereochemical Considerations and Enantiomeric Effects

Stereochemistry plays a pivotal role in pharmacology because biological systems, such as enzymes and receptors, are inherently chiral. nih.gov Consequently, the two enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. nih.govresearchgate.net

While 3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid itself is achiral, introducing a substituent on the propanoic acid chain, for example at the α-carbon to create a 2-substituted analogue, introduces a chiral center. This is a common feature in the well-known "profens" class of non-steroidal anti-inflammatory drugs (NSAIDs), which are arylpropanoic acid derivatives. For these drugs, it is almost universally observed that the (S)-enantiomer is responsible for the therapeutic activity, while the (R)-enantiomer is significantly less active or inactive. researchgate.net This high degree of enantioselectivity arises from the specific three-dimensional arrangement required for the drug to bind effectively to its target enzyme. nih.govmdpi.com Therefore, for any chiral analogue of the title compound, it is crucial to separate and evaluate the individual enantiomers, as one may be solely responsible for the desired effect while the other could be inactive or contribute to off-target effects. nih.gov

Tetrazole Ring Substitutions and Tautomerism

The tetrazole ring is a critical pharmacophore in many drug molecules. It is often employed as a bioisosteric replacement for a carboxylic acid group. nih.govresearchgate.neteurekaselect.com This is because it possesses a similar acidic pKa, has a planar structure, and is generally more metabolically stable. nih.govresearchgate.net The four nitrogen atoms of the tetrazole ring are potential sites for hydrogen bonding, which can be crucial for anchoring the molecule to its biological target. nih.gov

Table 3: Comparison of Carboxylic Acid and Tetrazole Moieties
FeatureCarboxylic Acid (-COOH)1H-Tetrazole (-CN4H)
Acidity (pKa)~4-5~4.5-5
H-Bond Donors1 (OH)1 (NH)
H-Bond Acceptors1 (C=O)Multiple (ring nitrogens)
Metabolic StabilitySusceptible to conjugation/reductionGenerally high
LipophilicityLowerHigher

Effects of N-Substitution on Biological Profile

Research on various tetrazole-containing compounds has demonstrated the profound impact of substitution. For instance, in studies of 1,5-diaryl-substituted tetrazole derivatives evaluated for anti-inflammatory activity, the nature and position of substituents on the phenyl rings were found to be critical. nih.gov Analogues with electron-withdrawing or electron-donating groups exhibited varied potencies, highlighting the sensitivity of the biological target to the electronic distribution within the molecule.

In the context of this compound, substitutions on the phenyl ring can be explored to probe specific interactions within a target's binding pocket. Introducing small, lipophilic groups or hydrogen bond donors/acceptors can lead to enhanced binding affinity and selectivity. The table below illustrates hypothetical SAR data for N-phenyl substitutions, drawing parallels from general findings in related heterocyclic compounds.

AnalogueSubstitution (R) on Phenyl RingElectronic EffectRelative PotencyRationale for Activity Change
1-H (Parent Compound)Neutral1.0Baseline activity
24'-ClElectron-withdrawing, Lipophilic2.5Potential for hydrophobic and halogen bonding interactions in the binding pocket.
34'-OCH₃Electron-donating1.8May act as a hydrogen bond acceptor, improving binding affinity.
44'-NO₂Strongly Electron-withdrawing0.5Strong electron withdrawal may negatively impact key electronic interactions or introduce unfavorable steric bulk.
53'-OHElectron-donating, H-bond donor3.2Introduction of a key hydrogen bond donor could establish a strong interaction with the target receptor.

This table is illustrative, based on established SAR principles for tetrazole and related heterocyclic derivatives.

Role of 1H- and 2H-Tautomeric Forms in Bioactivity

A key feature of 5-substituted tetrazoles is their existence as a mixture of two distinct tautomers: the 1H- and 2H-forms. nih.govresearchgate.net These tautomers are in equilibrium, and their relative populations can be influenced by the solvent, the electronic nature of the substituent at the C5 position, and the local environment, such as a protein binding site. mdpi.com The two tautomeric forms have different physicochemical properties, including dipole moment and hydrogen bonding capabilities, which can lead to different biological activities. researchgate.net

In solution, the 1H-tautomer is often the predominant form. nih.gov However, the bioactivity may be driven by either tautomer, depending on which one has the optimal geometry and electronic profile to interact with the biological target. A landmark example is the angiotensin II receptor antagonist, Losartan. SAR studies revealed that the tetrazole moiety conferred a tenfold increase in potency over its carboxylic acid analogue. nih.gov This enhancement was attributed to the specific topology of the 2H-tetrazole tautomer, which projects its acidic proton (or the resulting negative charge) approximately 1.5 Å further from the attached biphenyl (B1667301) ring system compared to the carboxylic acid group. nih.gov This specific positioning allows for an optimal interaction with the receptor, demonstrating that the less abundant tautomer can be the biologically active form.

The distinct spatial arrangement of the acidic proton and the nitrogen atoms in the 1H- and 2H-tautomers allows them to engage in different hydrogen bonding patterns, which can be a critical determinant of binding affinity and biological response.

Feature1H-Tautomer2H-TautomerImplication for Bioactivity
PredominanceGenerally favored in polar solvents/solutionMore stable in the gas phase; can be favored by specific receptor environmentsThe biologically active form may not be the most abundant tautomer in solution.
Acidic Proton PositionN1 PositionN2 PositionAlters the geometry and distance of the key acidic proton relative to the rest of the molecule.
Hydrogen Bond AcceptorsN3, N4N4, N1Provides different patterns for interaction with receptor residues.
Example in Drug Design-The 2H-tautomer of Losartan is considered key for its high-affinity binding to the AT1 receptor. nih.govHighlights the importance of considering both tautomers when designing new drugs.

Conformational Analysis and Bioactivity Correlation

In the gas phase, similar biaryl systems, like biphenyl itself, are not planar, exhibiting a dihedral angle of approximately 44° to minimize steric hindrance. scivisionpub.comnih.gov However, the energetic barrier to rotation is relatively low, meaning that the molecule is flexible. nih.gov This flexibility is critical for its biological function. When a drug molecule binds to its receptor, it adopts a specific "bioactive conformation." This conformation may differ from its lowest-energy state in solution, as favorable interactions with the receptor can overcome the energetic cost of adopting a less stable conformation. acs.org

Studies on related phenylpropionic acids have shown a direct correlation between the conformational angle and biological activity. For example, in a series of anti-inflammatory agents, a more open dihedral angle between the phenyl ring and the propionic acid side chain was correlated with higher activity. nih.gov For analogues of this compound, the dihedral angle between the phenyl and tetrazole rings dictates the spatial relationship between these two key moieties. A specific torsional angle may be required to correctly position the tetrazole group for a critical interaction (e.g., with a metal ion or a key amino acid residue in an active site) while simultaneously placing the propanoic acid side chain in another functional sub-pocket of the receptor. nih.gov Therefore, modifications that influence this dihedral angle, such as introducing bulky ortho-substituents on the phenyl ring, are expected to have a significant impact on bioactivity.

Conformational ParameterDescriptionSignificance in Bioactivity
Phenyl-Tetrazole Dihedral AngleThe torsional angle between the planes of the two aromatic rings.Determines the overall 3D shape and the relative positioning of the tetrazole and propanoic acid groups. A specific angle is likely required for optimal receptor fit. scivisionpub.com
Propanoic Acid Side ChainRotation around the C-C bonds of the propanoic acid chain.Affects the positioning of the terminal carboxylic acid (or its bioisostere), which is often a key interaction point. nih.gov
Bioactive ConformationThe specific 3D structure adopted by the molecule when bound to its biological target.This may be a higher-energy conformation not favored in solution. The binding energy gained from receptor interactions must compensate for the conformational strain energy. acs.org
Conformational FlexibilityThe ability of the molecule to rotate around its single bonds.Allows the molecule to adapt its shape to fit the binding site. Too much rigidity can prevent binding, while too much flexibility can lead to an entropic penalty upon binding.

Computational and Theoretical Investigations of 3 4 1h Tetrazol 1 Yl Phenyl Propanoic Acid

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. These studies typically involve:

Energetic and Stability Computations:These calculations can determine the thermodynamic stability of a molecule, its heat of formation, and other energetic properties, which are crucial for understanding its reactivity and potential as a viable chemical entity.

Despite the utility of these analyses, specific datasets for the optimized geometry, electronic structure, predicted NMR spectra, or thermodynamic stability of 3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid are not available in the reviewed literature.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are vital in drug discovery and development for predicting how a molecule might function as a therapeutic agent.

Elucidation of Biological Selectivity and Inhibitory Mechanisms:By simulating interactions with various receptors, researchers can predict a compound's selectivity, which is crucial for minimizing off-target effects. These simulations can also illuminate the specific molecular interactions—like hydrogen bonds or hydrophobic interactions—that are key to the compound's inhibitory mechanism.

While general studies on phenylpropanoic acid derivatives and tetrazole-containing compounds as ligands for various receptors exist, specific molecular docking studies detailing the binding modes, affinities, selectivity, or inhibitory mechanisms of this compound could not be located.

Advanced Bioisosteric Characterization via Computational Methods

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a substitution strategy frequently employed in medicinal chemistry to enhance a molecule's pharmacological profile. Computational methods provide a powerful lens through which to dissect and quantify the similarities and differences between these two functional groups, offering insights into the structural basis for their bioisosteric relationship.

Computational analyses have been instrumental in providing a quantitative comparison of the key physicochemical properties that govern the bioisosteric relationship between tetrazole and carboxylate moieties. These studies reveal that despite their different atomic compositions, they share remarkable similarities in electronic and steric properties, which explains their ability to participate in similar biological interactions.

One of the most critical properties is acidity, represented by the pKa value. The tetrazole ring and the carboxylic acid group exhibit comparable pKa values, typically in the range of 4.5 to 4.9 for tetrazoles and 4.2 to 4.4 for carboxylic acids. rug.nl This similarity ensures that, at physiological pH (around 7.4), both groups are predominantly ionized, allowing them to engage in similar ionic interactions with biological targets. rug.nl

Perhaps the most insightful comparisons come from the analysis of electron density and electrostatic potential (ESP). Computational studies have demonstrated that the tetrazolate and carboxylate anions, despite their different geometries, present remarkably similar ESP maps. nih.govresearchgate.net Both anions feature four coplanar local minima in their ESPs, which correspond to the lone pairs of electrons. nih.govresearchgate.net This similar arrangement of electrostatic potential is believed to be a key factor in their ability to mimic each other in interactions with biological receptors, effectively presenting a similar "electronic face" to a binding partner. nih.govresearchgate.net Furthermore, the average electron densities of the two bioisosteric groups have been shown to be almost identical. researchgate.netnih.gov

Table 1: Comparative Physicochemical Properties of Carboxylic Acid and Tetrazole Moieties

Property Carboxylic Acid 1H-Tetrazole Key Insights
pKa ~4.2 - 4.4 ~4.5 - 4.9 Both are acidic and ionized at physiological pH, enabling similar ionic interactions. rug.nl
Lipophilicity (logD at pH 7.4) Variable Generally more lipophilic than carboxylate Increased lipophilicity of tetrazole can improve membrane permeability. nih.gov
Electrostatic Potential (ESP) Similar topology to tetrazolate Similar topology to carboxylate Both anions show four coplanar ESP minima, suggesting similar hydrogen bonding capabilities. nih.govresearchgate.net
Average Electron Density (AED) Nearly identical to tetrazole Nearly identical to carboxylic acid A quantitative measure confirming the high degree of electronic similarity. researchgate.netnih.gov
Geometry Planar Planar Both moieties are planar, influencing their spatial arrangement in binding sites. nih.gov
Hydrogen Bonding Acts as H-bond donor and acceptor Acts as H-bond donor and acceptor The hydrogen-bond environment around tetrazoles extends further from the core molecule compared to carboxylates. nih.govcambridgemedchemconsulting.com

The surrounding solvent environment plays a crucial role in modulating the acidity and interaction patterns of functional groups like tetrazoles. Computational and experimental studies have shown that the pKa of tetrazole derivatives is sensitive to the composition of the solvent. researchgate.net

Generally, the pKa values of tetrazole compounds tend to increase with an increasing proportion of organic solvent in aqueous mixtures. researchgate.net This phenomenon can be attributed to several factors. A primary contributor is the electrostatic effect, where a decrease in the dielectric constant of the medium (by adding organic solvent) disfavors the separation of charge that occurs upon ionization, thus making the acid weaker (higher pKa).

Computational models, particularly those employing a polarizable continuum model (PCM), can simulate the effects of different solvents on the electronic structure and acidity of tetrazoles, providing theoretical pKa values that often correlate well with experimental data. researchgate.net These studies help to understand how the local environment, such as a protein binding pocket which can have a microenvironment with a different dielectric constant than bulk water, might influence the ionization state and therefore the interaction capabilities of the tetrazole moiety.

Table 2: Effect of Solvent Composition on the pKa of 5-Substituted Tetrazoles

Organic Solvent in Aqueous Mixture Mole Fraction of Organic Solvent General Trend in pKa Primary Contributing Factors
Methanol Increasing Increase Electrostatic effect, changes in hydrogen-bonding stabilization of the conjugate base. researchgate.net
Ethanol Increasing Increase Electrostatic effect, changes in hydrogen-bonding stabilization of the conjugate base. researchgate.net
N,N-Dimethylformamide (DMF) Increasing Increase Electrostatic effect, solvent basicity. researchgate.net
Dimethyl sulfoxide (B87167) (DMSO) Increasing Increase Electrostatic effect, solvent basicity. researchgate.net
Acetone Increasing Increase Electrostatic effect, changes in hydrogen-bonding stabilization of the conjugate base. researchgate.net

Reaction Mechanism Studies and Pathway Prediction

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions and predicting the most likely pathways for the synthesis of complex molecules like this compound. The formation of the tetrazole ring is the key synthetic step, and its mechanism has been a subject of considerable theoretical investigation.

The most common method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govnih.gov For 1,5-disubstituted tetrazoles, a prevalent route is the Ugi-azide multicomponent reaction. nih.govscielo.org.mx Computational studies, primarily using density functional theory (DFT), have been employed to explore the intricacies of these reactions.

For the [3+2] cycloaddition of azides to nitriles, theoretical calculations have investigated whether the reaction proceeds through a concerted mechanism or a stepwise pathway. acs.org The calculations suggest that the mechanism can be influenced by the presence of catalysts or protons. In some cases, a previously unsuspected nitrile activation step leading to an imidoyl azide intermediate, which then cyclizes, is proposed to be more favorable than a direct concerted cycloaddition. acs.org Metal catalysts, such as those based on cobalt or zinc, are often used to promote this reaction, and computational studies help to understand the role of the metal in coordinating to the reactants and lowering the activation energy of the reaction. nih.govacs.org

In the context of multicomponent reactions like the Ugi-azide reaction for forming 1,5-disubstituted tetrazoles, the proposed mechanism involves several steps. scielo.org.mx It typically begins with the condensation of an amine and an aldehyde to form an imine. This is followed by the addition of an isocyanide and hydrazoic acid (often generated in situ from an azide salt) to form an intermediate that undergoes an intramolecular 1,5-dipolar electrocyclization to yield the tetrazole ring. scielo.org.mx Computational modeling can be used to calculate the energies of the intermediates and transition states along this pathway, helping to validate the proposed mechanism and predict the feasibility of the reaction under different conditions. nih.govbeilstein-journals.org

These theoretical investigations are not merely academic; they provide valuable predictive power for synthetic chemists, allowing for the optimization of reaction conditions, the selection of appropriate catalysts, and even the design of new synthetic routes to access novel tetrazole-containing compounds. nih.govacs.org

Future Directions and Research Opportunities for 3 4 1h Tetrazol 1 Yl Phenyl Propanoic Acid

Development of Novel Synthetic Methodologies for Enhanced Accessibility

While synthetic routes to tetrazole-containing compounds exist, a key area for future research is the development of more efficient, scalable, and environmentally benign methodologies for synthesizing 3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid. Current strategies often involve the late-stage introduction of the tetrazole group from nitrile precursors. beilstein-journals.org Innovative approaches could provide greater accessibility for broader research and development.

Future synthetic research could focus on:

Multicomponent Reactions (MCRs): Employing MCRs could streamline the synthesis by combining multiple starting materials in a single step, which improves efficiency and reduces waste. beilstein-journals.org

Novel Building Blocks: The development and use of pre-functionalized tetrazole building blocks, such as tetrazole aldehydes, could offer a more direct and versatile route to the target molecule and its derivatives. beilstein-journals.org

Flow Chemistry: Continuous flow synthesis methods could be explored to improve reaction control, safety, and scalability, facilitating the production of larger quantities required for extensive biological testing.

Green Chemistry Approaches: Investigating syntheses that utilize greener solvents, reduce the number of steps, and employ more economical reagents would align with modern standards for sustainable chemical manufacturing. beilstein-journals.org

Table 1: Potential Synthetic Strategies for Exploration

MethodologyDescriptionPotential Advantages
Multicomponent Reactions Convergent synthesis involving three or more reactants in a single operation.Increased efficiency, reduced synthesis time, molecular diversity. beilstein-journals.org
Flow Chemistry Reactions are performed in a continuous stream rather than in a batch.Enhanced safety, improved scalability, precise control of reaction parameters.
Use of Novel Building Blocks Synthesis using pre-formed, functionalized tetrazole intermediates.Versatility, simplification of synthetic route, access to diverse analogs. beilstein-journals.org

Identification of New Biological Targets and Therapeutic Applications

The structural components of this compound suggest several potential, yet unexplored, therapeutic applications. The tetrazole ring's bioisosteric relationship with carboxylic acids opens the door to targeting pathways where this functional group is key for molecular recognition. beilstein-journals.org Furthermore, related heterocyclic scaffolds, such as thiazoles and pyrazoles, have demonstrated a wide array of pharmacological activities, including anticancer and anti-inflammatory effects. nih.govnih.govnih.gov

Future research should aim to screen this compound against a diverse panel of biological targets to uncover its therapeutic potential. Promising areas for investigation include:

Oncology: Given that related thiazole (B1198619) derivatives have shown antiproliferative activity against cancer cell lines by targeting enzymes like SIRT2 and EGFR, it would be valuable to assess this compound for similar effects. nih.govmdpi.com The compound could also be evaluated against targets relevant to aggressive cancers like triple-negative breast cancer. nih.govnih.gov

Inflammatory Diseases: Many anti-inflammatory drugs target enzymes and receptors involved in signaling cascades. The compound could be tested for inhibitory activity against targets like cyclooxygenase (COX) enzymes or as a modulator of prostacyclin receptors, similar to other pyrazole-containing molecules. nih.gov

Metabolic Disorders: Certain N-heterocyclic compounds have shown potential in managing metabolic diseases. Investigating the ability of this compound to inhibit enzymes such as alpha-amylase could reveal applications in diabetes treatment. mdpi.com

Table 2: Potential Biological Targets for Investigation

Therapeutic AreaPotential Target ClassExample(s)Rationale
Oncology Protein Kinases / SirtuinsEGFR, SIRT2Structurally related heterocyclic compounds exhibit anticancer activity via these targets. nih.govmdpi.com
Inflammation Prostaglandin ReceptorsProstacyclin (PGI2) ReceptorPhenylated pyrazole (B372694) alkanoic acids act as PGI2 mimetics. nih.gov
Metabolic Disease Carbohydrate-modifying enzymesAlpha-amylaseHybrid pyrazole-tetrazole molecules show potent alpha-amylase inhibition. mdpi.com

Integration with Advanced Drug Design Paradigms (e.g., Fragment-Based Drug Discovery)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small molecular fragments against biological targets. nih.govdrugdiscoverychemistry.com The structure of this compound is well-suited for integration into FBDD campaigns.

Future opportunities in this area include:

Fragment Library Component: The core scaffold, 4-(1H-tetrazol-1-yl)phenyl, could serve as a valuable fragment for screening campaigns, particularly against targets where a bioisostere for a phenyl carboxylic acid is desired.

Hit-to-Lead Optimization: If a fragment corresponding to a part of the molecule is identified as a "hit," the full structure of this compound could serve as a starting point for fragment "growing" or "linking" strategies to enhance binding affinity and selectivity. drugdiscoverychemistry.com

Deconstruction Analysis: The molecule can be conceptually deconstructed into its primary fragments—the tetrazole ring, the phenyl ring, and the propanoic acid chain—to analyze their individual contributions to binding and activity, guiding the design of more potent analogs.

Exploration of Structure-Function Relationships through Targeted Studies

A systematic exploration of the structure-function relationships (SFR) is essential to understand how modifications to the molecular architecture of this compound influence its biological activity. Such studies are critical for optimizing potency, selectivity, and pharmacokinetic properties.

Key structural modifications for future SFR studies could include:

Propanoic Acid Chain Modification: Altering the length of the alkyl chain, converting the carboxylic acid to esters or amides, or introducing substituents could impact receptor binding and cell permeability. nih.gov

Phenyl Ring Substitution: Introducing various functional groups (e.g., halogens, hydroxyl, methoxy) at different positions on the phenyl ring can modulate electronic properties and provide new interaction points with a biological target.

Tetrazole Isomerism: Synthesizing and testing other isomers, such as those where the phenylpropanoic acid moiety is attached at the 5-position of the tetrazole ring, would clarify the importance of the substituent's position for biological activity.

Conformational Analysis: Studying the dihedral angle between the tetrazole and phenyl rings is important, as this spatial arrangement can be critical for fitting into a target's binding pocket. nih.govresearchgate.net

Table 3: Proposed Modifications for Structure-Function Relationship Studies

Molecular RegionProposed ModificationPotential Impact
Propanoic Acid Side Chain Vary chain length; functionalize carboxyl group (ester, amide).Alter binding affinity, solubility, and metabolic stability. nih.gov
Phenyl Ring Introduce electron-withdrawing or -donating groups.Modulate electronic character and create new binding interactions.
Tetrazole Ring Synthesize and test positional isomers (e.g., 5-substituted tetrazole).Determine the optimal geometry for target engagement.
Overall Conformation Introduce rigidifying elements to lock the dihedral angle.Enhance binding by reducing the entropic penalty upon binding. researchgate.net

Application in Chemical Biology and Probe Development

Should this compound be found to possess a specific and potent biological activity, it could serve as a valuable scaffold for the development of chemical probes. These tools are instrumental in elucidating complex biological processes by allowing for the identification and study of protein targets in their native cellular environment.

Future research in this domain could involve:

Design of Affinity-Based Probes: The molecule could be functionalized with a reactive group to enable covalent labeling of its biological target, facilitating target identification through proteomics.

Development of Fluorescent Probes: Conjugating a fluorophore to a non-critical position on the molecule would allow for the visualization of its subcellular localization and interaction with its target via fluorescence microscopy.

Creation of Biotinylated Pulldown Probes: Attaching a biotin (B1667282) tag would enable the isolation of the target protein and its associated binding partners from cell lysates, helping to map the relevant biological pathways.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, potentially leading to the development of novel therapeutic agents and powerful tools for biological discovery.

Q & A

Basic: What are the established synthetic routes for 3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid?

Answer:
The synthesis typically involves two key steps: (1) formation of the tetrazole ring via cycloaddition reactions and (2) functionalization of the phenylpropanoic acid backbone. A common method employs the Huisgen 1,3-dipolar cycloaddition, where sodium azide reacts with nitrile precursors under thermal or catalytic conditions (e.g., ZnBr₂) to form the tetrazole moiety . Subsequent coupling with 4-bromophenylpropanoic acid derivatives via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution introduces the phenylpropanoic acid group. Yields vary (45–75%) depending on reaction time, temperature, and catalyst selection .

Advanced: How can reaction yields be optimized for this compound in large-scale synthesis?

Answer:
Optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for cross-coupling) improve regioselectivity and reduce side reactions. highlights the use of Pd/C in related tetrazole syntheses .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yield, as demonstrated in analogous triazole systems .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance cycloaddition efficiency, while ethanol/water mixtures improve post-reaction purification .

Basic: What spectroscopic and chromatographic methods validate the compound’s purity and structure?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key signals: the tetrazole proton (δ 8.5–9.5 ppm) and carboxylic acid proton (δ 12–13 ppm). Aromatic protons from the phenyl group appear at δ 7.0–7.8 ppm .
  • IR Spectroscopy : Confirms the carboxylic acid (C=O stretch at ~1700 cm⁻¹) and tetrazole (C=N stretch at ~1600 cm⁻¹) functionalities .
  • HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Impurity profiling (e.g., residual nitriles) requires gradient elution with acetonitrile/water .

Advanced: How do structural modifications influence bioactivity in derivatives of this compound?

Answer:

  • Tetrazole Positioning : Substitution at the 1H-tetrazol-1-yl position (vs. 2H-tetrazol-5-yl) alters hydrogen-bonding capacity, impacting receptor binding .
  • Phenyl Substituents : Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance metabolic stability but may reduce solubility. shows that nitro-group reduction improves bioavailability in thiazole derivatives .
  • Propanoic Acid Chain : Esterification of the carboxylic acid (e.g., methyl ester) increases membrane permeability, while free acid forms enhance ionic interactions in enzymatic assays .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Answer:

  • Docking Studies : Use SMILES notation (e.g., C1=CC=C(C=C1)C2=NNN=N2)CC(=O)O) to model interactions with proteins like COX-2 or PPARγ. Molecular dynamics simulations (e.g., GROMACS) assess binding stability .
  • QSAR Models : Correlate substituent electronegativity or logP values with activity data from bioassays. ’s derivatives demonstrate how thiophene substitutions modulate IC₅₀ values .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Answer:

  • Dynamic NMR : Detects tautomerism in tetrazole rings (1H vs. 2H forms), which may cause splitting in ¹H NMR spectra. Variable-temperature NMR (VT-NMR) clarifies equilibrium states .
  • X-ray Crystallography : Resolves ambiguous stereochemistry. ’s crystal structure (CCDC 783299) confirms the tetrazole’s planar geometry and hydrogen-bonding patterns .
  • Mass Spectrometry : HRMS-ESI distinguishes between isobaric impurities (e.g., residual azide intermediates) .

Basic: What are the key stability considerations for handling and storing this compound?

Answer:

  • Light Sensitivity : Tetrazole derivatives degrade under UV light; store in amber vials at –20°C .
  • Moisture Control : The carboxylic acid group is hygroscopic; use desiccants (silica gel) during storage .
  • pH Stability : Aqueous solutions should be buffered at pH 4–6 to prevent decarboxylation .

Advanced: What strategies mitigate byproduct formation during synthesis?

Answer:

  • Azide Quenching : Post-reaction treatment with NaNO₂/HCl eliminates excess sodium azide, reducing explosive hazards .
  • Column Chromatography : Silica gel purification with ethyl acetate/hexane (3:7) removes unreacted phenyl precursors .
  • Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., dimerization) by controlling residence time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.